

Brilliant Orange dye chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

[Get Quote](#)

Brilliant Orange H: A Comprehensive Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the azo dye Brilliant Orange H (also known as Acid Orange 17).

Chemical Structure and Properties

Brilliant Orange H is a synthetic azo dye with the chemical formula $C_{18}H_{15}N_2NaO_4S$.^{[1][2]} Its structure features a substituted azobenzene backbone, which is characteristic of azo dyes and is responsible for its color. The presence of a sulfonic acid group confers water solubility.

Table 1: Chemical Identifiers of Brilliant Orange H

Identifier	Value
CAS Number	52749-23-2[1][2]
IUPAC Name	sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate[1]
Molecular Formula	C ₁₈ H ₁₅ N ₂ NaO ₄ S[1][2]
SMILES	<chem>CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=C(C(=C3)S(=O)(=O)[O-])O)C.[Na+]</chem> [1]
InChI Key	LZGQLYPCTLDNCI-UHFFFAOYSA-M[1]

Table 2: Physicochemical Properties of Brilliant Orange H

Property	Value	Source
Molecular Weight	378.4 g/mol	[1][2]
Appearance	Orange powder	[3]
Melting Point	>250°C (for a similar azo dye, Brilliant Yellow)	[3]
Boiling Point	Not available	
Solubility	Soluble in water	[3]
Purity	Typically ~95%	[1]

Synthesis of Brilliant Orange H

The synthesis of Brilliant Orange H is achieved through a two-step process involving diazotization followed by azo coupling.[1]

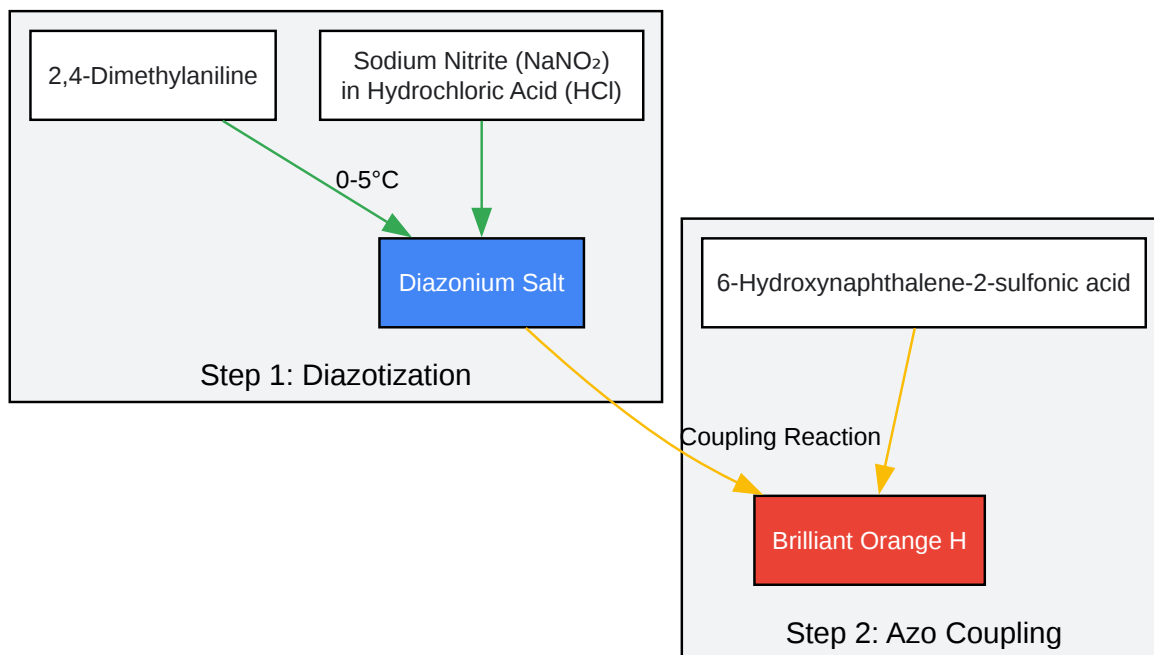


Figure 1: Synthesis Workflow for Brilliant Orange H

[Click to download full resolution via product page](#)

Caption: Figure 1: Synthesis Workflow for Brilliant Orange H.

Experimental Protocol: Synthesis of Brilliant Orange H

This protocol is adapted from the synthesis of a structurally similar azo dye, Orange II.[1]

Materials:

- 2,4-Dimethylaniline
- Sodium Nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- 6-Hydroxynaphthalene-2-sulfonic acid
- Sodium Hydroxide (NaOH)

- Ice
- Distilled water

Part A: Diazotization of 2,4-Dimethylaniline

- Dissolve 2,4-Dimethylaniline in a solution of concentrated hydrochloric acid and water at 0-5°C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0 and 5°C with constant stirring.
- The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

- In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in a cold aqueous solution of sodium hydroxide.
- Slowly add the cold diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring. The temperature should be maintained below 10°C.
- A colored precipitate of Brilliant Orange H will form.
- Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
- The dye is then isolated by filtration, washed with a small amount of cold water, and dried.

Spectroscopic and Photochemical Properties

The color of Brilliant Orange H arises from the extended π -electron system of the molecule, which absorbs light in the visible region.

Table 3: Spectroscopic Properties of Brilliant Orange H

Property	Description
UV-Visible Spectroscopy (λ_{max})	The wavelength of maximum absorbance (λ_{max}) in the visible spectrum is a key characteristic. For azo dyes, this is typically in the 400-500 nm range. The exact λ_{max} for Brilliant Orange H would be determined experimentally.
Molar Absorptivity (ϵ)	A measure of how strongly the dye absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law.
Fourier-Transform Infrared (FT-IR) Spectroscopy	Used to identify key functional groups, such as the N=N azo linkage, O-H, S=O, and C-N bonds. ^[1]

Experimental Protocol: UV-Visible Spectroscopy

- **Preparation of Stock Solution:** Accurately weigh a small amount of Brilliant Orange H and dissolve it in a suitable solvent (e.g., distilled water) in a volumetric flask to prepare a stock solution of known concentration.
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution.
- **Spectral Measurement:** Record the UV-Vis absorption spectrum for each dilution over a wavelength range of 200-800 nm using a spectrophotometer.
- **Determination of λ_{max} :** Identify the wavelength of maximum absorbance from the spectra.
- **Calculation of Molar Absorptivity:** Plot a calibration curve of absorbance versus concentration at λ_{max} . The molar absorptivity (ϵ) can be calculated from the slope of the linear fit according to the Beer-Lambert law ($A = \epsilon bc$), where A is absorbance, b is the path length of the cuvette, and c is the concentration.

Degradation of Brilliant Orange H

The degradation of azo dyes like Brilliant Orange H is an important area of research, particularly for environmental remediation. A common method for degradation is through advanced oxidation processes, such as UV/H₂O₂.

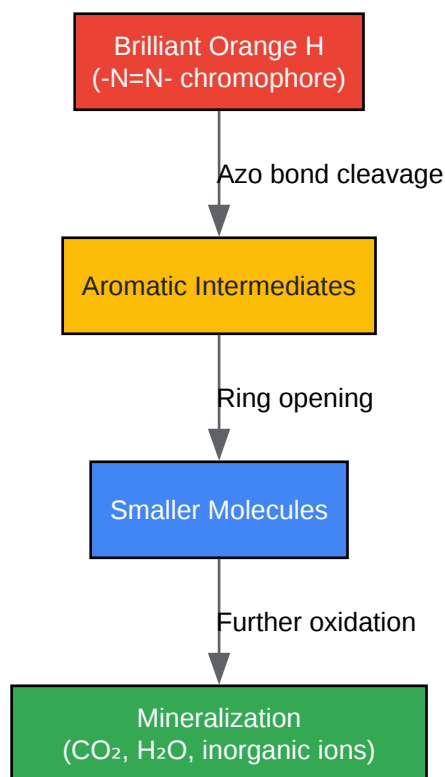


Figure 2: General Degradation Pathway of Brilliant Orange H

[Click to download full resolution via product page](#)

Caption: Figure 2: General Degradation Pathway of Brilliant Orange H.

Experimental Protocol: UV/H₂O₂ Degradation

- Preparation of Solutions: Prepare a stock solution of Brilliant Orange H of a known concentration and a separate stock solution of hydrogen peroxide (H₂O₂).^[1]
- Experimental Setup: Use a photoreactor equipped with a UV lamp. The reaction vessel should be made of a material transparent to UV light (e.g., quartz).^[1]
- Reaction Mixture: In the reaction vessel, add a specific volume of the Brilliant Orange H stock solution and dilute with deionized water to the desired initial concentration. Add the desired concentration of H₂O₂.^[1]

- Photodegradation: Irradiate the solution with the UV lamp under constant stirring.
- Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and measure the absorbance at the λ_{max} of the dye using a UV-Vis spectrophotometer to monitor the decolorization.
- Analysis of Byproducts: The degradation byproducts can be identified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

Toxicological Profile

Toxicological data for Procion Brilliant Orange H-EXL, a reactive azo dye, indicates a low acute toxicity profile via oral and dermal routes. It is classified as a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.^[1]

Disclaimer

The experimental protocols provided are based on general procedures for similar compounds and may require optimization for specific laboratory conditions and research objectives. While specific quantitative data for some properties of Brilliant Orange H is not extensively available in public literature, this guide provides a framework based on existing knowledge of structurally related azo dyes.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Brilliant Orange H | 52749-23-2 | Benchchem [[benchchem.com](https://www.benchchem.com)]
2. Brilliant Orange H | C₁₈H₁₅N₂NaO₄S | CID 135888871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 3051-11-4, BRILLIANT YELLOW | [lookchem \[lookchem.com\]](#)
- To cite this document: BenchChem. [Brilliant Orange dye chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13756036#brilliant-orange-dye-chemical-structure-and-properties\]](https://www.benchchem.com/product/b13756036#brilliant-orange-dye-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com